N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide
Description
N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties
Properties
Molecular Formula |
C23H20N2O2 |
|---|---|
Molecular Weight |
356.4g/mol |
IUPAC Name |
N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide |
InChI |
InChI=1S/C23H20N2O2/c1-3-16-7-9-17(10-8-16)23-25-20-14-19(11-12-21(20)27-23)24-22(26)18-6-4-5-15(2)13-18/h4-14H,3H2,1-2H3,(H,24,26) |
InChI Key |
SKNSQSCVCQWNBF-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC(=C4)C |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC(=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide typically involves a multi-step process. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Nitration: The benzene ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Amination: The nitro group is reduced to an amine using a reducing agent such as iron in hydrochloric acid.
Bromination: The amine group is then brominated using bromine in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the benzene ring are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Aluminum chloride (for Friedel-Crafts reactions), iron (for reduction of nitro groups).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines .
Scientific Research Applications
N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed pharmacological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: These compounds share a similar core structure and exhibit comparable pharmacological activities.
Indole Derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Thiazole Derivatives: These compounds also exhibit a wide range of biological activities and are used in various therapeutic applications.
Uniqueness
N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide is unique due to its specific substitution pattern on the benzoxazole ring, which may confer distinct pharmacological properties compared to other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
